molecular formula C10H7ClINO B14509253 3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide CAS No. 62899-18-7

3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide

Cat. No.: B14509253
CAS No.: 62899-18-7
M. Wt: 319.52 g/mol
InChI Key: GVBMFXLBXRKEJX-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is an organic compound that contains both chlorine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic molecules.

Scientific Research Applications

3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62899-18-7

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

3-chloro-N-(3-iodoprop-2-ynyl)benzamide

InChI

InChI=1S/C10H7ClINO/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,6H2,(H,13,14)

InChI Key

GVBMFXLBXRKEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC#CI

Origin of Product

United States

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